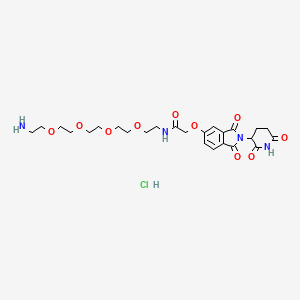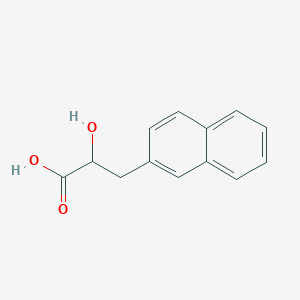
(3AR,5R,7aS)-octahydro-1H-isoindol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol is a chiral compound with a unique structure that includes an isoindoline ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol can be achieved through several methods. One common approach involves the reduction of a precursor compound, such as a ketone or an ester, using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction conditions typically include a solvent like tetrahydrofuran (THF) or ethanol, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol may involve more scalable methods such as catalytic hydrogenation. This process uses a metal catalyst, such as palladium on carbon, and hydrogen gas to reduce the precursor compound. The reaction is conducted under controlled pressure and temperature to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can yield fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated isoindoline derivatives.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3aR,5R,7aS)-5-hydroxy-octahydro-1H-isoindole-2-carboxylate
- (3S,3Ar,5R,7aS)-3a-acetyl-3-hydroxy-7a-methyl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]prop-2-enoic acid
Uniqueness
rac-(3aR,5R,7aS)-octahydro-1H-isoindol-5-ol is unique due to its specific stereochemistry and the presence of the isoindoline ring system. This structural feature imparts distinct reactivity and potential biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
(3aR,5R,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol |
InChI |
InChI=1S/C8H15NO/c10-8-2-1-6-4-9-5-7(6)3-8/h6-10H,1-5H2/t6-,7+,8-/m1/s1 |
Clé InChI |
DPOLLBMYIRHSRA-GJMOJQLCSA-N |
SMILES isomérique |
C1C[C@@H]2CNC[C@@H]2C[C@@H]1O |
SMILES canonique |
C1CC2CNCC2CC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


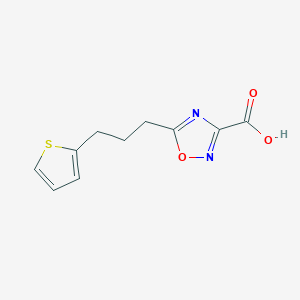
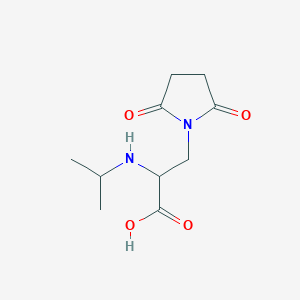

![2-{[(Tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-2-methylpropanoicacid](/img/structure/B15302796.png)

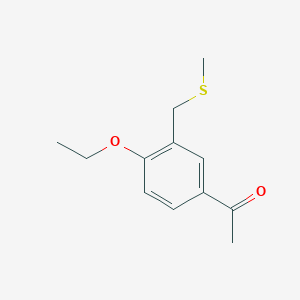


![(Cyclopropylmethyl)[(4-methylpyridin-3-yl)methyl]amine](/img/structure/B15302830.png)


